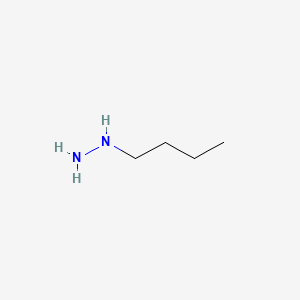

Butylhydrazine

描述

Butylhydrazine, also known as 1-Butylhydrazine, is an organic compound with the molecular formula C4H12N2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a butyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties as a reducing agent and its ability to form stable complexes with metals .

准备方法

Synthetic Routes and Reaction Conditions: Butylhydrazine can be synthesized through several methods. One common method involves the reaction of butylamine with hydrazine hydrate under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting butyl chloride with hydrazine in the presence of a base such as sodium hydroxide. This method is preferred due to its efficiency and the high yield of the desired product. The reaction is typically conducted in a solvent such as ethanol or methanol to facilitate the mixing of reactants and to control the reaction temperature .

化学反应分析

Types of Reactions: Butylhydrazine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form butylazide or butylamine, depending on the oxidizing agent used.

Reduction: It acts as a reducing agent in many reactions, reducing compounds such as nitro compounds to amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reactions typically involve halides or other electrophiles under basic conditions.

Major Products:

Oxidation: Butylazide, butylamine

Reduction: Corresponding amines

Substitution: Various substituted hydrazines

科学研究应用

Butylhydrazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of hydrazine-based drugs.

Industry: this compound is used in the production of polymers, dyes, and other industrial chemicals due to its reactivity and ability to form stable complexes with metals

作用机制

The mechanism of action of butylhydrazine involves its ability to act as a nucleophile and a reducing agent. It can donate electrons to electrophilic centers, facilitating various chemical transformations. In biological systems, this compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and the chemical environment .

相似化合物的比较

- Methylhydrazine

- Phenylhydrazine

- Tert-butylhydrazine .

属性

IUPAC Name |

butylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-2-3-4-6-5/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLVLDXNZDIDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2043822 | |

| Record name | Butylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3530-11-8 | |

| Record name | Butylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9LHK32292 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

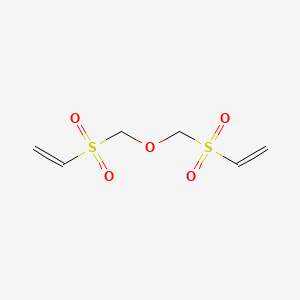

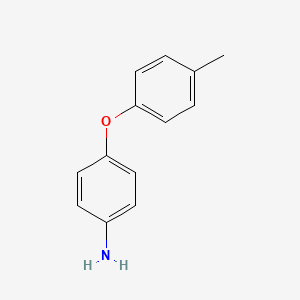

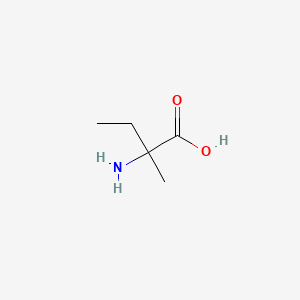

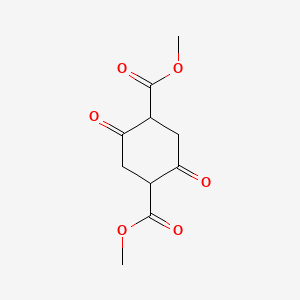

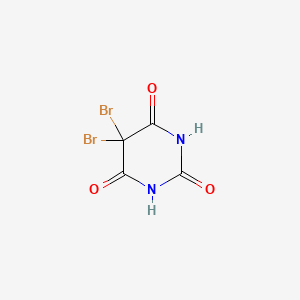

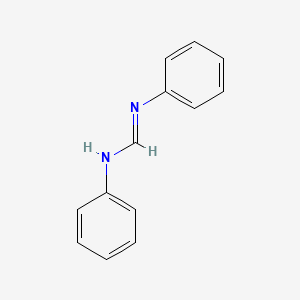

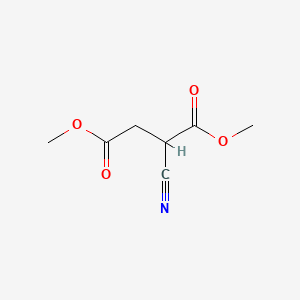

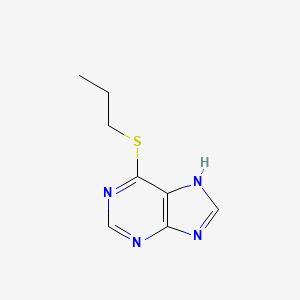

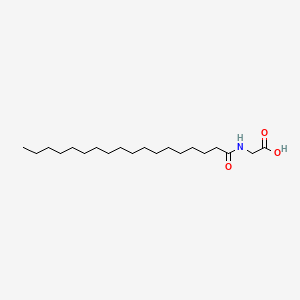

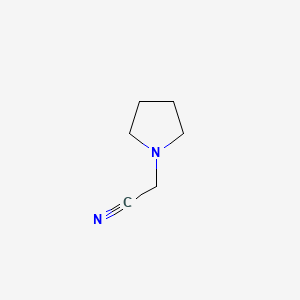

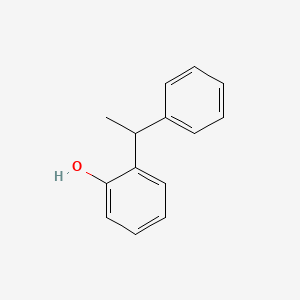

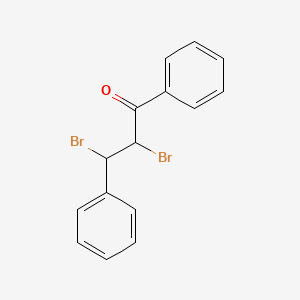

Feasible Synthetic Routes

Q1: What is the molecular formula of 1,2-dibenzoyl-1-tert-butylhydrazine?

A1: The molecular formula of 1,2-dibenzoyl-1-tert-butylhydrazine is C19H22N2O2. []

Q2: What is the molecular weight of 1,2-dibenzoyl-1-tert-butylhydrazine?

A2: The molecular weight of 1,2-dibenzoyl-1-tert-butylhydrazine is 310.4 g/mol. []

Q3: What spectroscopic data is available for characterizing butylhydrazine derivatives?

A3: Various spectroscopic techniques have been employed to characterize this compound derivatives, including NMR (1H and 13C), IR spectroscopy, and mass spectrometry. [, ]

Q4: How does 1,2-dibenzoyl-1-tert-butylhydrazine (RH-5849) exert its insecticidal effects?

A4: RH-5849 acts as a nonsteroidal ecdysone agonist, mimicking the action of the molting hormone 20-hydroxyecdysone in insects. This leads to premature molting, disrupting the insect's development and ultimately causing death. [, ]

Q5: What are the downstream effects of RH-5849 on insect cells?

A5: In susceptible insect cells, RH-5849 induces morphological changes, inhibits cell proliferation, and triggers the induction of enzymes like acetylcholinesterase. []

Q6: Are there any non-insecticidal biological activities reported for this compound derivatives?

A6: Certain N-benzoyl-N-tert-butyl-N′-(β-triphenylgermyl)propionylhydrazines, structurally related to butylhydrazines, have shown potential anticancer activities in vitro. []

Q7: How do structural modifications of 1,2-dibenzoyl-1-tert-butylhydrazine analogs impact their larvicidal activity?

A7: Studies on substituted dibenzoyl-1-tert-butylhydrazines have revealed that molecular hydrophobicity and the electron-withdrawing inductive effect of ortho substituents contribute to increased larvicidal activity. Conversely, bulky meta and para substituents decrease activity. []

Q8: Does the substitution pattern on the benzoyl rings of 1,2-dibenzoyl-1-tert-butylhydrazine affect its activity?

A8: Yes, specific disubstitution patterns, particularly 2,3-, 2,5-, and 2,6-disubstitutions on the benzoyl rings, have been shown to reduce larvicidal activity compared to the unsubstituted compound. []

Q9: Is there a relationship between the structure of substituted dibenzoyl-1-tert-butylhydrazines and their binding affinity to the ecdysone receptor?

A9: Research suggests a correlation exists between the structure of these compounds and their binding affinity to the ecdysone receptor. Molecular modeling studies indicate structural similarities between 1,2-dibenzoyl-1-tert-butylhydrazine and 20-hydroxyecdysone, particularly in the π-electronic conjugated area, flexible alkyl group, and strong negative electronic center. []

Q10: What analytical methods are used to determine dislodgeable residues of N-4-chlorobenzoyl-N'-benzoyl-N'-tert-butylhydrazine (RH-0345) from grass?

A10: Liquid chromatography (LC) with UV detection at 260 nm is employed to quantify RH-0345 residues. The method involves washing grass samples with a wetting agent to determine chemically dislodgeable residues and using a dosimeter to measure physically dislodgeable residues. []

Q11: Can terahertz time-domain spectroscopy be used to detect this compound derivatives?

A11: Yes, terahertz time-domain spectroscopy, combined with metamaterials, has demonstrated high sensitivity in detecting this compound and similar compounds, even at low concentrations. []

Q12: What are the toxicological effects of tert-butylhydrazine monohydrochloride in rats?

A12: Repeated dose toxicity studies in rats have shown that tert-butylhydrazine monohydrochloride can cause anemia and spleen abnormalities at higher doses. The LOAEL was determined to be 0.8 mg/kg/day based on hematological changes. []

Q13: What are the carcinogenic effects of 1,1-di-n-butylhydrazine in mice?

A13: Lifetime administration of 1,1-di-n-butylhydrazine in drinking water to mice induced tumors in the lungs, forestomach, and liver, suggesting carcinogenic potential. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。